Tridecaptin A(sup alpha)

Description

BenchChem offers high-quality Tridecaptin A(sup alpha) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridecaptin A(sup alpha) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

67922-28-5 |

|---|---|

Molecular Formula |

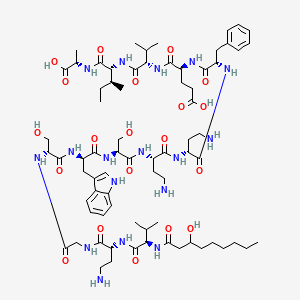

C73H115N17O20 |

Molecular Weight |

1550.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-(3-hydroxynonanoylamino)-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C73H115N17O20/c1-9-11-12-16-21-45(93)34-56(94)88-59(39(3)4)70(106)84-49(26-29-74)62(98)78-36-57(95)80-54(37-91)68(104)86-53(33-44-35-77-47-23-18-17-22-46(44)47)67(103)87-55(38-92)69(105)83-50(27-30-75)63(99)82-51(28-31-76)64(100)85-52(32-43-19-14-13-15-20-43)66(102)81-48(24-25-58(96)97)65(101)89-60(40(5)6)71(107)90-61(41(7)10-2)72(108)79-42(8)73(109)110/h13-15,17-20,22-23,35,39-42,45,48-55,59-61,77,91-93H,9-12,16,21,24-34,36-38,74-76H2,1-8H3,(H,78,98)(H,79,108)(H,80,95)(H,81,102)(H,82,99)(H,83,105)(H,84,106)(H,85,100)(H,86,104)(H,87,103)(H,88,94)(H,89,101)(H,90,107)(H,96,97)(H,109,110)/t41-,42-,45?,48-,49+,50-,51+,52-,53+,54+,55-,59+,60-,61+/m0/s1 |

InChI Key |

QETFUGBMXLKUFY-RUKUHQBXSA-N |

Isomeric SMILES |

CCCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)O |

Canonical SMILES |

CCCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tridecaptin Aα: A Technical Guide to its Discovery, Isolation, and Characterization from Paenibacillus Strains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecaptin Aα, a non-ribosomally synthesized lipopeptide, has emerged as a promising antimicrobial agent with potent and selective activity against Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of tridecaptin Aα from Paenibacillus strains. It details the experimental protocols for fermentation, purification, and structural elucidation, and presents quantitative data on its antimicrobial efficacy. Furthermore, this document illustrates key experimental workflows and the mechanism of action of tridecaptin Aα through detailed diagrams, offering a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. Tridecaptins, a class of linear acyl tridecapeptides, were first discovered in the 1970s from Bacillus polymyxa.[1] However, it was the recent resurgence in research that fully elucidated the structure and potent activity of tridecaptin Aα (also known as tridecaptin A₁) against a range of clinically relevant Gram-negative pathogens.[2] This guide focuses on tridecaptin Aα, the major variant produced by several Paenibacillus species, including Paenibacillus polymyxa and Paenibacillus terrae.[2][3]

Tridecaptin Aα exerts its bactericidal effect through a unique mechanism of action. It selectively binds to the Gram-negative analogue of the peptidoglycan precursor lipid II on the inner membrane, leading to the disruption of the proton motive force.[4][5] This targeted action minimizes the likelihood of cross-resistance with existing antibiotic classes.

This document serves as a technical resource, providing detailed methodologies for the discovery and isolation of tridecaptin Aα, along with a summary of its biological activity and structural characteristics.

Discovery and Production

The discovery of tridecaptin Aα often begins with screening Paenibacillus strains for antimicrobial activity against Gram-negative bacteria. The producing organisms, such as Paenibacillus polymyxa and Paenibacillus terrae, can be isolated from various environmental sources, including soil and the rhizosphere.

Fermentation Protocol

The production of tridecaptin Aα is typically achieved through submerged fermentation of the producing Paenibacillus strain. While optimization is strain-specific, a general protocol is outlined below.

2.1.1. Media Composition

A variety of media can be used for the cultivation of Paenibacillus species for tridecaptin production. Mueller-Hinton Broth (MHB) is commonly employed.[6] For enhanced production, chemically defined media can be developed.[7] An example of a suitable medium is:

-

MHB (Mueller-Hinton Broth): Commercially available and prepared according to the manufacturer's instructions.

-

Chemically Defined Medium (example): A basal medium containing glucose, essential salts, amino acids (such as methionine, histidine, proline, arginine, and glutamate), and vitamins (nicotinic acid and biotin) can be optimized for specific strains.[7]

2.1.2. Inoculum Preparation

-

A single colony of the Paenibacillus strain is used to inoculate a starter culture in the chosen fermentation medium.

-

The starter culture is incubated at 30-37°C with shaking (e.g., 200 rpm) for 24 hours.

2.1.3. Production Fermentation

-

The production medium is inoculated with a 5-10% (v/v) of the starter culture.

-

Fermentation is carried out in baffled flasks to ensure adequate aeration, typically at 30-37°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours.

-

The production of tridecaptin Aα can be monitored throughout the fermentation process by taking samples and performing bioassays or HPLC analysis.

Isolation and Purification

The isolation and purification of tridecaptin Aα from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.

Extraction

-

Cell Removal: The fermentation broth is centrifuged to pellet the bacterial cells. The supernatant, which contains the secreted tridecaptin Aα, is collected.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a solid-phase extraction column (e.g., Amberlite XAD resin) to capture the lipopeptide. The column is then washed with water to remove salts and polar impurities. The tridecaptin Aα is subsequently eluted with an organic solvent, such as methanol or acetonitrile.

Chromatographic Purification

A combination of ion-exchange and reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to achieve high purity.

3.2.1. Ion-Exchange Chromatography (IEC)

-

The crude extract from the SPE step is loaded onto a cation-exchange column.

-

A salt gradient (e.g., NaCl) is used to elute the bound peptides.

-

Fractions are collected and tested for antimicrobial activity to identify those containing tridecaptin Aα.

3.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

The active fractions from IEC are pooled and subjected to RP-HPLC on a C18 column.[6]

-

A gradient of increasing acetonitrile concentration in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is used to separate the different tridecaptin variants and other impurities.

-

A typical gradient might be a linear increase from 20% to 100% acetonitrile over 30-60 minutes.[6]

-

The elution profile is monitored by UV absorbance at 220 nm and 280 nm.[6]

-

Fractions corresponding to the major peak with antimicrobial activity are collected, and the purity is assessed by analytical RP-HPLC.

-

If necessary, a second round of RP-HPLC under different conditions can be performed to achieve the desired purity.[6]

Structural Characterization

The definitive structure of tridecaptin Aα is determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate molecular weight of the peptide, allowing for the determination of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides sequence information by analyzing the resulting daughter ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D and 2D NMR: Experiments such as COSY, TOCSY, and NOESY are used to determine the amino acid sequence and the three-dimensional structure of the peptide in solution.[2][5]

-

Stereochemistry: The stereochemistry of the amino acids and the lipid tail is determined by comparing the isolated natural product with synthetically prepared stereoisomers using techniques like GC-MS of derivatized components and advanced NMR methods.[2]

Quantitative Data

Antimicrobial Activity

The antimicrobial activity of tridecaptin Aα is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-negative bacteria.

| Organism | Strain | MIC (µg/mL) of Tridecaptin A₁ | Reference |

| Escherichia coli | ATCC 25922 | 6.25 | [8] |

| Klebsiella pneumoniae | ATCC 700603 | 6.25 | [9] |

| Acinetobacter baumannii | Clinical Isolate | 25 | [9] |

| Pseudomonas aeruginosa | ATCC 27853 | >100 | [9] |

| Enterobacter cloacae | Clinical Isolate | 6.25 | [9] |

Visualizations

Experimental Workflow

Caption: Workflow for the discovery and isolation of tridecaptin Aα.

Mechanism of Action

Caption: Mechanism of action of tridecaptin Aα against Gram-negative bacteria.

Conclusion

Tridecaptin Aα represents a promising lead compound in the development of new antibiotics against challenging Gram-negative pathogens. Its unique mechanism of action and potent activity make it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the methodologies involved in the discovery, isolation, and characterization of tridecaptin Aα, serving as a valuable resource for the scientific community engaged in the fight against antimicrobial resistance. The detailed protocols and data presented herein are intended to facilitate further research and development of this important class of antimicrobial peptides.

References

- 1. Isolation of tridecaptins A, B and C (studies on antibiotics from the genus Bacillus. XXIII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical, structural, and genetic characterization of tridecaptin A₁, an antagonist of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and biological activity of natural variants synthesized by tridecaptin M gene cluster and in vitro drug-kinetics of this antibiotic class - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a chemically defined medium for Paenibacillus polymyxa by parallel online monitoring of the respiration activity in microtiter plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Tridecaptin Aα

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

Tridecaptin Aα, now systematically referred to as Tridecaptin A₁, is a non-ribosomally synthesized lipopeptide antibiotic with potent and selective activity against Gram-negative bacteria.[1][2] Its unique structural features, including a 13-amino acid peptide chain containing several non-proteinogenic D-amino acids and a chiral N-terminal lipid tail, are crucial for its mechanism of action. This guide provides a comprehensive overview of the chemical structure and stereochemistry of Tridecaptin A₁, detailing the experimental methodologies employed for its elucidation and presenting key quantitative data.

Chemical Structure of Tridecaptin A₁

Tridecaptin A₁ is a linear cationic lipopeptide. Its structure consists of a tridecapeptide chain N-terminally acylated with a specific chiral fatty acid.

The amino acid sequence of Tridecaptin A₁ has been determined through a combination of Edman degradation and advanced spectroscopic techniques such as tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The sequence contains a mix of L- and D-amino acids, as well as the non-proteinogenic amino acid D-allo-isoleucine (D-aIle) and multiple residues of D-diaminobutyric acid (D-Dab).

Table 1: Amino Acid Sequence of Tridecaptin A₁

| Position | Amino Acid | Stereochemistry |

| 1 | Glycine | - |

| 2 | D-Serine | D |

| 3 | L-Serine | L |

| 4 | D-Diaminobutyric acid | D |

| 5 | D-Tryptophan | D |

| 6 | L-Serine | L |

| 7 | L-Diaminobutyric acid | L |

| 8 | D-Diaminobutyric acid | D |

| 9 | L-Phenylalanine | L |

| 10 | L-Glutamic acid | L |

| 11 | L-Valine | L |

| 12 | D-allo-Isoleucine | D |

| 13 | L-Alanine | L |

The N-terminus of the peptide is acylated with a (3R,6S)-3-hydroxy-6-methyloctanoyl group.[1][3] This lipid tail is a critical component for the antimicrobial activity of the molecule.

Stereochemistry

The stereochemistry of both the amino acid residues and the lipid tail of Tridecaptin A₁ has been unequivocally determined through a combination of chemical synthesis, chiral chromatography, and advanced spectroscopic methods.

Amino Acid Stereochemistry

The stereochemistry of the constituent amino acids was established using chiral gas chromatography (GC) of derivatized amino acid hydrolysates and comparison with authentic standards. This analysis revealed the presence of several D-amino acids, which is a common feature of non-ribosomally synthesized peptides and contributes to their resistance to proteolysis.

Lipid Tail Stereochemistry

The absolute stereochemistry of the N-terminal (3R,6S)-3-hydroxy-6-methyloctanoyl tail was determined by the chemical synthesis of all four possible stereoisomers and comparison of their chromatographic and spectroscopic properties with the natural product.[1][3] This methodical approach confirmed the specific (3R,6S) configuration.

Experimental Protocols for Structural Elucidation

The determination of the complex structure of Tridecaptin A₁ required a multi-faceted approach, with each technique providing complementary information.

Mass Spectrometry

High-resolution tandem mass spectrometry (MS/MS) was instrumental in determining the amino acid sequence. Fragmentation of the protonated molecule ion generated a series of b and y ions, which allowed for the sequential identification of the amino acid residues.

Protocol for MS/MS Analysis: A purified sample of Tridecaptin A₁ was dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer. The precursor ion corresponding to [M+H]⁺ was isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions were analyzed to deduce the amino acid sequence.

Table 2: Representative MS/MS Fragmentation Data for Tridecaptin A₁ (Illustrative)

| Fragment Ion | m/z | Amino Acid Sequence |

| b₂ | 145.06 | Gly-D-Ser |

| b₃ | 232.09 | Gly-D-Ser-L-Ser |

| ... | ... | ... |

| y₁ | 104.07 | L-Ala |

| y₂ | 217.15 | D-aIle-L-Ala |

| ... | ... | ... |

| (Note: This is an illustrative table. Actual m/z values may vary slightly depending on the instrument and experimental conditions.) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy, including COSY, TOCSY, and NOESY experiments, was used to confirm the amino acid sequence and provide information about the three-dimensional structure of the peptide in a membrane-mimicking environment (dodecylphosphocholine micelles).

Protocol for NMR Spectroscopy: A sample of Tridecaptin A₁ was dissolved in a deuterated solvent containing DPC micelles. A series of 1D and 2D NMR spectra were acquired on a high-field NMR spectrometer. Resonance assignments were made using standard methods, and distance restraints derived from NOESY spectra were used to calculate the solution structure.

Table 3: ¹H NMR Chemical Shift Data for Octyl-Tridecaptin A₁ in DPC Micelles (BMRB ID: 25737)

| Residue | Hα (ppm) | Hβ (ppm) | Other (ppm) |

| Gly1 | 3.85 | 3.98, 3.79 | - |

| D-Ser2 | 4.45 | 3.88 | - |

| L-Ser3 | 4.34 | 3.85 | - |

| D-Dab4 | 4.21 | 1.95, 1.85 | Hγ: 3.01 |

| D-Trp5 | 4.65 | 3.25, 3.15 | Indole protons |

| L-Ser6 | 4.38 | 3.82 | - |

| L-Dab7 | 4.25 | 2.01, 1.91 | Hγ: 3.05 |

| D-Dab8 | 4.28 | 2.05, 1.95 | Hγ: 3.08 |

| L-Phe9 | 4.55 | 3.15, 3.05 | Aromatic protons |

| L-Glu10 | 4.29 | 2.08, 1.98 | Hγ: 2.35 |

| L-Val11 | 4.15 | 2.15 | Hγ: 0.95, 0.90 |

| D-aIle12 | 4.18 | 1.90 | Hγ: 1.50, 1.20; Hδ: 0.88 |

| L-Ala13 | 4.31 | 1.35 | - |

Edman Degradation

Edman degradation was employed to independently verify the N-terminal amino acid sequence of the peptide chain. This classical method involves the sequential cleavage and identification of amino acids from the N-terminus.

Protocol for Edman Degradation: The purified lipopeptide was subjected to automated Edman degradation. In each cycle, the N-terminal amino acid was reacted with phenyl isothiocyanate, cleaved from the peptide chain, and converted to a stable phenylthiohydantoin (PTH)-amino acid derivative. The PTH-amino acid was then identified by reverse-phase HPLC.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

To determine the stereochemistry of the amino acids and the lipid tail, chiral GC-MS was utilized.

Protocol for Amino Acid Stereochemical Analysis: Tridecaptin A₁ was hydrolyzed to its constituent amino acids. The amino acids were then derivatized with a chiral reagent and analyzed by GC-MS. The retention times were compared to those of derivatized D- and L-amino acid standards.

Protocol for Lipid Tail Stereochemical Analysis: The lipid tail was cleaved from the peptide, and the hydroxyl and carboxyl groups were derivatized to form a volatile ester. This derivative was then analyzed by chiral GC, and its retention time was compared to those of the synthetically prepared stereoisomers.

Conclusion

The definitive chemical structure and stereochemistry of Tridecaptin A₁ have been established through a rigorous combination of chemical, chromatographic, and spectroscopic techniques. This detailed structural knowledge is fundamental for understanding its mechanism of action, conducting structure-activity relationship studies, and guiding the rational design of novel and more potent analogs for the development of new therapeutics against multidrug-resistant Gram-negative pathogens.

References

An In-depth Technical Guide to the Mechanism of Action of Tridecaptin Aα Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique architecture of their cell envelope, characterized by an outer membrane, renders many existing antibiotics ineffective. Tridecaptin Aα, a member of the tridecaptin family of non-ribosomal lipopeptides, has emerged as a promising antimicrobial agent with potent and selective activity against these challenging pathogens. This technical guide provides a comprehensive overview of the molecular mechanism by which tridecaptin Aα exerts its bactericidal effects, with a focus on its interaction with the bacterial cell envelope, its specific molecular target, and the ultimate cascade of events leading to cell death. The information presented herein is intended to support further research and development of tridecaptin-based therapeutics.

Core Mechanism of Action: A Multi-Step Process

The bactericidal activity of tridecaptin Aα against Gram-negative bacteria is not a result of non-specific membrane disruption, but rather a targeted, multi-step process that culminates in the dissipation of the proton motive force.[1][2][3] The overall mechanism can be conceptualized as a sequential journey from the outer membrane to the inner membrane, where it engages its specific target.

-

Outer Membrane Translocation: The initial interaction of tridecaptin Aα with the Gram-negative cell is the binding to lipopolysaccharide (LPS) on the outer membrane.[1][2][3] This interaction is a crucial first step for the peptide to traverse this formidable barrier and gain access to the periplasmic space.[3] Isothermal titration calorimetry (ITC) has confirmed the binding of tridecaptin Aα to LPS.[1][2] Interestingly, the lipid tail of tridecaptin Aα, while essential for its overall antimicrobial activity, is not required for LPS binding, suggesting its importance lies in subsequent steps of the mechanism.[1][2]

-

Selective Targeting of Lipid II: Once in the periplasm, tridecaptin Aα selectively binds to the Gram-negative analogue of Lipid II, a crucial precursor in the biosynthesis of peptidoglycan.[1][4][5] This interaction is highly specific; tridecaptin Aα shows a remarkable preference for Gram-negative Lipid II, which contains a diaminopimelic acid (DAP) residue, over the Gram-positive variant that typically has a lysine residue at the equivalent position.[3] This selectivity is a key determinant of the Gram-negative specificity of the tridecaptins.[3] The binding of tridecaptin Aα to Lipid II has been demonstrated to sequester its activity, as pre-incubation of the peptide with Gram-negative Lipid II abolishes its bactericidal effect.[4]

-

Disruption of the Proton Motive Force: The binding of tridecaptin Aα to Lipid II on the outer leaflet of the inner membrane triggers the disruption of the proton motive force (PMF).[1][2][3] Specifically, it dissipates the transmembrane proton gradient (ΔpH), leading to a decrease in the cytoplasmic pH.[1][6] This effect is achieved without causing significant depolarization of the inner membrane or the formation of large, non-specific pores, distinguishing its mechanism from that of other membrane-active peptides like polymyxin B.[1][4] The disruption of the PMF is a fatal event for the bacterium, as it is essential for ATP synthesis, nutrient transport, and other vital cellular processes.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the activity and interactions of tridecaptin Aα.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tridecaptin Analogues

| Organism | (6'S)-TriB1 (µg/mL) | (6'R)-TriB1 (µg/mL) | Oct-TriB1 (µg/mL) | H-TriB1 (µg/mL) |

| Escherichia coli ATCC 25922 | 6.25 | 12.5 | 12.5 | >100 |

| Salmonella enterica ATCC 13311 | 3.13 | 6.25 | 12.5 | >100 |

| Pseudomonas aeruginosa ATCC 27853 | 12.5 | 25 | 25 | >100 |

Data from reference[7]. Note: Tridecaptin B1 (TriB1) is a close analogue of Tridecaptin Aα.

Table 2: Time-Kill Kinetics of Tridecaptin Aα (TriA1) against E. coli

| Time (minutes) | % Viable Cells (vs. initial population) |

| 15 | Slightly reduced |

| 30 | Significantly reduced |

| 60 | 0 (complete killing) |

Data from reference[1][6]. Cells were treated with 10x MIC of TriA1.

Experimental Protocols

The elucidation of the mechanism of action of tridecaptin Aα has been made possible through a series of key experiments. The detailed methodologies for these experiments are outlined below.

1. Isothermal Titration Calorimetry (ITC)

-

Objective: To quantify the binding affinity of tridecaptin Aα to LPS and Lipid II.

-

Methodology:

-

A solution of tridecaptin Aα is loaded into the injection syringe of the ITC instrument.

-

The sample cell is filled with a solution of either LPS or Lipid II-containing micelles.

-

A series of small, sequential injections of the tridecaptin Aα solution are made into the sample cell.

-

The heat change associated with each injection is measured by the instrument.

-

The resulting data is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

2. Membrane Depolarization Assay

-

Objective: To assess whether tridecaptin Aα depolarizes the bacterial inner membrane.

-

Methodology:

-

E. coli cells are grown to mid-log phase and harvested.

-

The cells are washed and resuspended in a suitable buffer.

-

The fluorescent dye DiBAC4(3), which enters depolarized cells and exhibits enhanced fluorescence upon binding to intracellular components, is added to the cell suspension.

-

The baseline fluorescence is recorded.

-

Tridecaptin Aα is added to the cell suspension, and the fluorescence is monitored over time.

-

Polymyxin B, a known membrane-depolarizing agent, is used as a positive control. A lack of increase in fluorescence indicates that the peptide does not cause membrane depolarization.[4][6]

-

3. Membrane Permeabilization (Pore Formation) Assay

-

Objective: To determine if tridecaptin Aα forms large pores in the bacterial inner membrane.

-

Methodology:

-

E. coli cells are prepared as in the membrane depolarization assay.

-

The fluorescent dye SYTOX Green, which is membrane-impermeable and fluoresces upon binding to nucleic acids, is added to the cell suspension.

-

The baseline fluorescence is recorded.

-

Tridecaptin Aα is added, and the fluorescence is monitored over time.

-

Triton X-100, a detergent that completely lyses the membrane, is used as a positive control. A lack of immediate and significant increase in fluorescence suggests that large, stable pores are not formed.[4]

-

4. Proton Motive Force (PMF) Disruption Assay

-

Objective: To directly measure the effect of tridecaptin Aα on the cytoplasmic pH of bacteria.

-

Methodology:

-

E. coli cells are loaded with the pH-sensitive fluorescent dye BCECF-AM.

-

The cells are washed and resuspended in a buffer at a specific pH.

-

The baseline fluorescence of BCECF is recorded.

-

Tridecaptin Aα is added to the cell suspension, and the change in fluorescence is monitored. A decrease in fluorescence indicates a drop in cytoplasmic pH, signifying a disruption of the proton gradient component of the PMF.[4][6]

-

5. In Vitro Vesicle Leakage Assay

-

Objective: To demonstrate that the interaction of tridecaptin Aα with Lipid II induces proton leakage across a lipid bilayer.

-

Methodology:

-

Large unilamellar vesicles (LUVs) are prepared with a lipid composition mimicking the bacterial inner membrane. A subset of these LUVs is doped with Gram-negative Lipid II.

-

The pH-sensitive dye BCECF is encapsulated within the LUVs at a high pH (e.g., pH 8.0).

-

The LUVs are then placed in a buffer with a lower external pH (e.g., pH 6.0).

-

Tridecaptin Aα is added to the LUV suspension, and the fluorescence of BCECF is monitored. A decrease in fluorescence indicates the leakage of protons into the vesicles, and a faster rate of leakage in the presence of Lipid II confirms its role in mediating this effect.[3]

-

Visualizations

Diagram 1: Signaling Pathway of Tridecaptin Aα Action

Caption: The sequential mechanism of tridecaptin Aα action against Gram-negative bacteria.

Diagram 2: Experimental Workflow for PMF Disruption Assay

Caption: Workflow for assessing proton motive force disruption using a pH-sensitive dye.

Tridecaptin Aα employs a sophisticated and highly specific mechanism of action against Gram-negative bacteria. Its ability to selectively target Lipid II and disrupt the proton motive force without causing widespread membrane damage highlights its potential as a precision antimicrobial agent. The low propensity for resistance development further underscores its therapeutic promise.[1][2][4] This technical guide provides a foundational understanding of the core mechanism, supported by experimental evidence, to aid in the ongoing efforts to develop novel antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00413H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. core.ac.uk [core.ac.uk]

- 7. pubs.rsc.org [pubs.rsc.org]

The Biological Activity Spectrum of Tridecaptin Aα: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In an era marked by the escalating threat of antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are of paramount importance. Tridecaptin Aα, a member of the tridecaptin family of non-ribosomal lipopeptides, has emerged as a promising candidate, exhibiting potent and selective bactericidal activity against a range of Gram-negative pathogens.[1][2][3][4] This technical guide provides an in-depth overview of the biological activity spectrum of tridecaptin Aα, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action: A Targeted Disruption of Bacterial Bioenergetics

Unlike many antimicrobial peptides that indiscriminately disrupt cell membranes, tridecaptin Aα employs a more sophisticated and targeted mechanism.[5][6][7] The bactericidal cascade can be delineated into two critical stages:

-

Outer Membrane Translocation: Tridecaptin Aα initially interacts with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[5][6] This interaction facilitates its transit across this formidable barrier into the periplasmic space. The unacylated form of tridecaptin Aα, while lacking intrinsic antimicrobial activity, effectively permeabilizes the outer membrane, sensitizing bacteria to other antibiotics.[5][8]

-

Inner Membrane Targeting and Disruption of the Proton Motive Force: Upon reaching the periplasm, tridecaptin Aα selectively binds to the Gram-negative analogue of Lipid II, a crucial precursor in peptidoglycan biosynthesis located in the inner membrane.[1][3][6] This binding event is the linchpin of its antimicrobial action. It does not cause widespread membrane depolarization or the formation of large pores.[1][9] Instead, the tridecaptin Aα-Lipid II complex specifically disrupts the proton motive force (PMF) across the inner membrane, leading to a collapse of the proton gradient.[1][6][7] This dissipation of the PMF cripples essential cellular processes, most notably ATP synthesis, ultimately resulting in rapid cell death.[5]

The following diagram illustrates the proposed mechanism of action for tridecaptin Aα.

Quantitative Biological Activity

The antimicrobial efficacy of tridecaptin Aα and its well-characterized synthetic analogue, Oct-TriA1, has been quantified against a panel of clinically relevant Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentrations (MICs), are summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tridecaptin Aα and Oct-TriA1 against Gram-Negative Bacteria

| Organism | Strain Information | Tridecaptin Aα (µg/mL) | Oct-TriA1 (µg/mL) | Reference(s) |

| Escherichia coli | - | 3.13 | - | [7] |

| Escherichia coli | - | 6.25 | - | [1][9] |

| Klebsiella pneumoniae | MDR Strain | - | 3.13 - 6.25 | [7] |

| Klebsiella pneumoniae | Carbapenemase-producing | - | 6.25 - 12.5 | [10] |

| Acinetobacter baumannii | Carbapenemase-producing | - | 25 | [10] |

| Enterobacter cloacae | Clinical Isolate | - | 3.13 | [10] |

Table 2: Cytotoxicity Profile of Tridecaptin Analogues

| Analogue | Assay | Cell Type | Result | Reference(s) |

| Tridecaptin A1 analogues | Cytotoxicity | - | Low cytotoxicity | [11] |

| Oct-TriA2 (2,8-D-Orn, 7-Orn) | Hemolysis | Equine Erythrocytes | 39.8% hemolysis at 100 µg/mL | |

| Tridecaptin M | Cytotoxicity (CYP inhibition) | Recombinant human CYP isoforms | No IC50 detected up to 30 µM | [12] |

| Tridecaptin M | Hemolysis | - | Non-hemolytic at concentrations well above MIC | [12][13] |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the biological activity of tridecaptin Aα.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][6][8]

-

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Tridecaptin Aα stock solution (in a suitable solvent, e.g., DMSO)

-

Spectrophotometer

-

Incubator

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in CAMHB. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare a two-fold serial dilution of tridecaptin Aα in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of tridecaptin Aα that completely inhibits visible bacterial growth.

-

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.[3][9][14][15][16][17]

-

Materials:

-

Log-phase bacterial culture

-

CAMHB

-

Tridecaptin Aα solution (at a multiple of the MIC, e.g., 10x MIC)

-

Sterile saline or PBS

-

Agar plates

-

Incubator

-

-

Procedure:

-

Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Exposure: Add tridecaptin Aα to the bacterial suspension. Include a growth control without the peptide.

-

Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from the test and control cultures.

-

Enumeration: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto agar plates.

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies (CFU/mL).

-

Analysis: Plot log10 CFU/mL against time to visualize the killing kinetics.

-

Inner Membrane Permeabilization Assay (SYTOX Green)

This assay assesses the integrity of the bacterial inner membrane.[9][18][19][20][21]

-

Materials:

-

Mid-log phase bacterial culture

-

Buffer (e.g., PBS or HEPES)

-

SYTOX Green nucleic acid stain (stock solution in DMSO)

-

Tridecaptin Aα solution

-

Positive control (e.g., Triton X-100)

-

Fluorometer or fluorescence microplate reader

-

-

Procedure:

-

Cell Preparation: Harvest mid-log phase bacteria, wash, and resuspend in buffer to a specific optical density (e.g., OD600 of 0.5).

-

Staining: Add SYTOX Green to the cell suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.

-

Measurement: Place the stained cell suspension in a cuvette or a 96-well black plate. Record the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).

-

Treatment: Add tridecaptin Aα and monitor the change in fluorescence over time. Add the positive control to a separate sample to induce maximal permeabilization.

-

Analysis: An increase in fluorescence indicates that SYTOX Green has entered the cells through a compromised inner membrane and bound to intracellular nucleic acids.

-

Conclusion

Tridecaptin Aα represents a compelling class of antimicrobial peptides with a distinct and targeted mechanism of action against Gram-negative bacteria. Its ability to selectively bind to Lipid II and disrupt the proton motive force, coupled with a low propensity for resistance development, underscores its potential as a lead compound for the development of new therapeutics to combat multidrug-resistant infections. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the exploration and advancement of tridecaptin-based antibiotics.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]

- 4. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00413H [pubs.rsc.org]

- 5. 2.7. Plasmatic membrane permeability assay [bio-protocol.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical evaluation of tridecaptin M: in vitro and in vivo efficacy against colistin-resistant Gram-negative bacterial pathogens and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Kinetics of Antimicrobial Peptide Activity Measured on Individual Bacterial Cells Using High Speed AFM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pacificbiolabs.com [pacificbiolabs.com]

- 17. actascientific.com [actascientific.com]

- 18. A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. DSpace [dr.lib.iastate.edu]

- 21. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Tridecaptin Aα: A Technical Guide to its Activity Against Multidrug-Resistant Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a critical threat to global health. The World Health Organization has classified pathogens such as carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae as critical priority threats. Tridecaptins, a class of linear non-ribosomal lipopeptides, have emerged as a promising source of new antimicrobials with potent and selective activity against these challenging pathogens.[1][2] This technical guide provides an in-depth analysis of Tridecaptin Aα, its mechanism of action, its efficacy against MDR strains, and the experimental protocols used for its evaluation.

Tridecaptin Aα and its synthetic analogues demonstrate a unique mechanism that involves selective binding to the peptidoglycan precursor Lipid II on the inner membrane of Gram-negative bacteria, leading to a disruption of the proton-motive force.[2][3][4][5][6] This guide consolidates quantitative data on its antimicrobial activity, details the methodologies for its assessment, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

Tridecaptin Aα exerts its bactericidal effect through a multi-step process targeting the essential cell wall precursor, Lipid II.[4][5] Unlike many membrane-targeting antimicrobials, it does not cause significant membrane lysis or depolarization.[3][4] Instead, its action is more specific, culminating in the dissipation of the proton motive force.[3][4][5][6]

The proposed mechanism is as follows:

-

Outer Membrane Translocation: The peptide first interacts with the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[3][4] This interaction, facilitated by cationic residues, is crucial for crossing the outer membrane barrier.[4]

-

Periplasmic Transit: After crossing the outer membrane, Tridecaptin Aα transits the periplasmic space.

-

Inner Membrane Targeting: In the periplasm, it selectively binds to the Gram-negative variant of Lipid II, the final monomeric intermediate in peptidoglycan biosynthesis.[3][4][6][7] This binding is a chiral interaction, as demonstrated by the reduced activity of its enantiomeric form.[3]

-

Disruption of Proton-Motive Force: The formation of the Tridecaptin Aα-Lipid II complex leads to a disruption of the inner membrane's proton gradient, dissipating the proton motive force without forming large pores.[4][5][6][7] This ultimately leads to bacterial cell death.

This targeted mechanism makes the development of resistance more difficult, as bacteria cannot easily modify the essential Lipid II precursor.[4][5]

Caption: Mechanism of Action for Tridecaptin Aα against Gram-negative bacteria.

Antimicrobial Activity Data

Tridecaptin Aα and its synthetic analogues, particularly Oct-TriA₁, exhibit potent activity against a range of MDR Gram-negative pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature. Analogue modifications, such as replacing expensive amino acids, have been shown to retain strong antimicrobial activity while reducing synthesis costs.[1] For instance, Oct-TriA₂ (2,8-d-Orn, 7-Orn) shows comparable or enhanced activity against certain strains and has lower hemolytic activity.[8]

Table 1: MIC (μg/mL) of Tridecaptin Analogues Against MDR Bacteria

| Peptide/Analogue | A. baumannii (OXA-23) | K. pneumoniae (IMP 485) | E. cloacae (IMP-4) | P. pseudoalcaligenes |

|---|---|---|---|---|

| Oct-TriA₁ (1) | 6.25 | 6.25 | 6.25 | 50 |

| Oct-TriA₂ (2) | 12.5 | 12.5 | 12.5 | 50 |

| Oct-TriA₁ (2,8-d-Orn, 7-Orn) (5) | 6.25 | 12.5 | 12.5 | 50 |

| Oct-TriA₂ (2,8-d-Orn, 7-Orn) (7) | 6.25 | 12.5 | 12.5 | 12.5 |

| Colistin | >100 | >100 | >100 | >100 |

(Data sourced from reference[8])

Table 2: Activity of Tridecaptin M against XDR Strains

| Peptide | K. pneumoniae (Polymyxin-Sensitive) | K. pneumoniae (XDR Strains) |

|---|---|---|

| TriM₁ | 4-8 μg/mL | 2 μg/mL |

(Data sourced from reference[3])

Synergistic Activity

Unacylated tridecaptin analogues, which lack direct antimicrobial activity, have been shown to function as potent sensitizing agents.[3] These truncated peptides permeabilize the outer membrane of Gram-negative bacteria, allowing conventional antibiotics that are normally ineffective to reach their intracellular targets.[3] This synergistic approach can restore the efficacy of antibiotics like rifampicin and vancomycin against MDR strains.[3][9]

For example, sub-MIC concentrations of unacylated H-TriA₁ can reduce the MIC of rifampicin and vancomycin against E. coli by up to 512- and 64-fold, respectively.[3] Similarly, Tridecaptin M demonstrates synergy with rifampicin and vancomycin against all tested strains of A. baumannii.[9]

Table 3: Synergistic Activity of Tridecaptin M (8 µg/mL) with Antibiotics Against A. baumannii

| Antibiotic | Fold Reduction in MIC |

|---|---|

| Rifampicin | up to 256 |

| Vancomycin | up to 32 |

(Data sourced from reference[9])

Caption: Synergistic action of unacylated tridecaptins with antibiotics.

Detailed Experimental Protocols

The evaluation of tridecaptin activity involves a series of standardized in vitro assays.

Peptide Synthesis and Purification

Tridecaptin analogues are typically synthesized using standard solid-phase peptide synthesis (SPPS) methods.[7] Following synthesis and cleavage from the resin, the crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for antimicrobial testing.[10][11]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the microbroth dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]

-

Preparation: Peptides are dissolved in Mueller Hinton (MH) broth.[12]

-

Serial Dilution: Two-fold serial dilutions of the peptide are prepared across a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a suspension of the target bacterial strain to a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: Plates are incubated at 37°C for 16-24 hours.[12]

-

Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay

This assay uses the fluorescent dye N-(1-Naphthyl)ethylenediamine (NPN) to measure outer membrane disruption.

-

Cell Preparation: Bacterial cells are grown to mid-log phase, harvested, washed, and resuspended in HEPES buffer.

-

Assay Setup: In a 96-well plate, cell suspension is mixed with NPN dye.

-

Peptide Addition: Varying concentrations of the tridecaptin peptide are added to the wells. Polymyxin B is often used as a positive control.[9]

-

Measurement: Fluorescence is measured immediately. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. An increase in fluorescence indicates that the peptide has disrupted the outer membrane, allowing NPN to enter and bind to the inner membrane.

Hemolysis Assay

This assay assesses the peptide's toxicity to mammalian red blood cells.

-

Preparation: Fresh red blood cells are washed and diluted in a buffered saline solution.

-

Incubation: The cell suspension is incubated with various concentrations of the peptide (e.g., 100 μg/mL) for a set time (e.g., 1 hour) at 37°C.[8]

-

Centrifugation: Samples are centrifuged to pellet intact cells.

-

Measurement: The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

-

Calculation: Percent hemolysis is calculated relative to a positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (buffer only).

Time-Kill Assay

This assay measures the rate at which a peptide kills a bacterial population.

-

Inoculation: A log-phase bacterial culture is treated with the peptide at a multiple of its MIC (e.g., 10x MIC).[7]

-

Sampling: Aliquots are removed at various time points (e.g., 0, 20, 40, 60, 120 minutes).

-

Plating: Samples are serially diluted and plated on agar plates to determine the number of viable cells (CFU/mL).

-

Analysis: The change in CFU/mL over time indicates the bactericidal or bacteriostatic nature of the peptide. Tridecaptin A₁ has been shown to be bactericidal, though it kills more slowly than pore-forming agents like polymyxin B.[7]

Caption: General experimental workflow for evaluating novel tridecaptin analogues.

Conclusion

Tridecaptin Aα and its structurally related analogues represent a highly promising class of antimicrobial peptides for combating MDR Gram-negative infections. Their unique mechanism of action, which involves the selective targeting of Lipid II and subsequent disruption of the proton motive force, distinguishes them from many conventional antibiotics and may slow the development of resistance.[4][5] Furthermore, the ability of unacylated tridecaptins to act synergistically with existing antibiotics opens new avenues for combination therapies.[2] Ongoing research into synthetic analogues that are cheaper to produce and possess improved activity and safety profiles underscores the potential of the tridecaptin scaffold in the development of next-generation antibiotics.[8]

References

- 1. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of Antimicrobial Peptide Tridecaptin M in Combination with Other Antibiotics against Multidrug Resistant Acinetobacter baumannii [mdpi.com]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

Structural Elucidation of Tridecaptin Aα by NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data involved in the structural elucidation of Tridecaptin Aα, a potent lipopeptide antibiotic, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While initial characterization of Tridecaptin Aα was achieved through a combination of mass spectrometry and chemical degradation, detailed three-dimensional structural studies in a membrane-mimicking environment were performed on its close and equally potent analogue, Oct-tridecaptin A1. This guide will detail the structural elucidation of Oct-tridecaptin A1 as a representative model for the tridecaptin family.

Introduction to Tridecaptin Aα

Tridecaptin Aα is a non-ribosomally synthesized lipopeptide with selective and potent activity against Gram-negative bacteria.[1][2] Its structure consists of a 13-residue peptide chain N-terminally acylated with a (3R,6S)-3-hydroxy-6-methyloctanoyl lipid tail.[3] The initial determination of its primary structure, including the amino acid sequence and the stereochemistry of the fatty acid, was accomplished through a combination of techniques including NMR, tandem mass spectrometry (MS/MS), and gas chromatography-mass spectrometry (GC-MS).[1]

NMR-Based Structural Elucidation Workflow

The determination of the three-dimensional structure of a lipopeptide like tridecaptin in a membrane-like environment is a multi-step process. The following diagram illustrates the typical workflow for the structural elucidation of Oct-tridecaptin A1 using NMR spectroscopy.

Experimental Protocols

Sample Preparation

The structural studies of Oct-tridecaptin A1 were conducted in a membrane-mimicking environment to reflect its biological site of action. Dodecylphosphocholine (DPC) micelles are commonly used for this purpose.

-

Peptide and Micelle Preparation : Oct-tridecaptin A1 and Gram-negative lipid II were dissolved separately in a solution containing 180 mM DPC.[4]

-

NMR Sample : The final NMR sample contained the peptide and lipid II in DPC micelles, typically in a 10% D₂O/90% H₂O mixture with a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.0).[4]

NMR Data Acquisition

A series of one- and two-dimensional NMR experiments are required to obtain the necessary structural information. For Oct-tridecaptin A1, the following experiments were crucial:

-

2D TOCSY (Total Correlation Spectroscopy) : This experiment is used to identify the spin systems of the individual amino acid residues by correlating all protons within a given residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space (typically < 5 Å), providing the distance restraints that are essential for calculating the three-dimensional structure.

These experiments were performed on a 600 MHz NMR spectrometer at 27 °C.[3]

Data Presentation: NMR Chemical Shift Assignments

The first step in analyzing the NMR data is the assignment of all proton resonances to their respective amino acids in the peptide sequence. The following table summarizes the ¹H chemical shift assignments for Oct-tridecaptin A1 in DPC micelles in the presence of lipid II.

Table 1: ¹H Chemical Shift Assignments of Oct-TriA1 in DPC Micelles with Lipid II [3]

| Residue | Amide NH (ppm) | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |

| Gly1 | 8.35 | 3.82 | - | - |

| D-Val2 | 8.45 | 4.65 | 2.01 | γ-CH₃: 0.95, 0.89 |

| D-Dab3 | 8.25 | 4.58 | 2.15, 1.95 | γ-NH₂: 2.98 |

| Gly4 | 8.51 | 4.05 | - | - |

| D-Trp5 | 8.51 | 4.76 | 3.16 | Aromatic: 6.96-7.52 |

| Ser6 | 8.68 | 3.98 | 3.74, 3.49 | - |

| Dab7 | 8.59 | 4.33 | 2.16, 1.98 | γ-NH₂: 3.01 |

| D-Dab8 | 7.92 | 4.50 | 2.05, 1.80 | γ-NH₂: 2.81 |

| Phe9 | 8.69 | 4.91 | 3.10, 2.94 | Aromatic: 7.16-7.23 |

| Glu10 | 8.43 | 4.54 | 1.97, 1.84 | γ-CH₂: 2.21 |

| Val11 | 8.27 | 4.55 | 1.90 | γ-CH₃: 0.93 |

| D-aIle12 | 8.27 | 4.55 | obs | obs |

| Ala13 | 8.20 | 4.11 | 1.32 | - |

obs = obscured

Structure Calculation and Refinement

The three-dimensional structure of Oct-tridecaptin A1 was calculated using the NOE-derived distance restraints.

Software for Structure Calculation

-

CYANA : This program was used for the automated assignment of NOE cross-peaks and for the calculation of the peptide structure.[5]

-

AutoDock Vina : This software was employed for molecular docking studies to model the interaction between Oct-tridecaptin A1 and lipid II.[5]

Structural Restraints and Final Structure

The solution structure of Oct-tridecaptin A1 in DPC micelles with lipid II was determined based on a set of experimentally derived distance restraints from the NOESY spectra. The final structure ensemble was deposited in the Protein Data Bank (PDB) and the Biological Magnetic Resonance Bank (BMRB).

The deposited structure reveals an amphipathic conformation, which is crucial for its interaction with the bacterial membrane.[4]

Logical Relationships in Structural Analysis

The process of NMR-based structure determination relies on a logical progression from identifying individual amino acids to defining their spatial arrangement.

Conclusion

The structural elucidation of tridecaptins, exemplified by the detailed NMR studies on Oct-tridecaptin A1, provides critical insights into their mechanism of action. The determination of the three-dimensional structure in a membrane-mimicking environment has been instrumental in understanding how these lipopeptides interact with and disrupt the bacterial cell membrane, paving the way for the rational design of new and more effective antibiotics. The combination of advanced NMR techniques, sophisticated software, and meticulous experimental design is paramount to successfully unraveling the structures of such complex biomolecules.

References

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Tridecaptin Aα Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecaptins are a class of non-ribosomal lipopeptides with potent and selective activity against Gram-negative bacteria, including multidrug-resistant strains. Their unique mechanism of action, which involves binding to the peptidoglycan precursor Lipid II, makes them promising candidates for the development of new antibiotics. Tridecaptin Aα, also known as Tridecaptin A1, is a prominent member of this family. However, the natural fatty acid tail of Tridecaptin A1 presents synthetic challenges. Consequently, analogues such as Oct-TriA1, where the complex lipid tail is replaced with a more accessible octanoyl group, have been synthesized. These analogues largely retain the potent antimicrobial activity of the natural product and are more amenable to large-scale synthesis for research and development.[1][2][3]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of an N-terminally octanoylated tridecaptin Aα analogue (Oct-TriA1), a widely studied and synthetically accessible variant.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of a synthetic tridecaptin analogue against various bacterial strains.

| Peptide | Organism | MIC (μg/mL) |

| Oct-TriA1 | E. coli O157:H7 | 4 |

| Oct-TriA1 | K. pneumoniae (MDR) | 4 |

| Oct-TriA1 | C. jejuni | 2 |

| Oct-TriA1 | S. aureus | >64 |

| Oct-TriA1 | E. faecalis | >64 |

Data presented here is a representative summary from published studies. MIC values can vary based on specific experimental conditions.

Experimental Protocol: SPPS of Oct-Tridecaptin Aα (Oct-TriA1)

This protocol is based on the widely used Fmoc/tBu strategy for SPPS.

Materials and Reagents

-

Fmoc-L-Ala-Wang resin

-

Fmoc-protected amino acids (including non-proteinogenic residues)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Octanoic acid

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

Equipment

-

Peptide synthesis vessel

-

Shaker or rocker

-

HPLC system for purification and analysis

-

Lyophilizer

-

Mass spectrometer

Synthesis Procedure

-

Resin Swelling: Swell Fmoc-L-Ala-Wang resin in DMF for 1-2 hours in the peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the tridecaptin Aα sequence.

-

N-Terminal Acylation:

-

After the final Fmoc deprotection of the N-terminal amino acid, wash the resin with DMF.

-

In a separate vial, dissolve octanoic acid (5 eq.), DIC (5 eq.), and OxymaPure® (5 eq.) in DMF.

-

Add the solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/DTT/H2O (90:5:2.5:2.5).

-

Add the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC.

-

Analyze the fractions by mass spectrometry and pool the fractions containing the pure peptide.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

SPPS Workflow for Tridecaptin Aα Analogue

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for an N-terminally acylated Tridecaptin analogue.

References

Application Notes and Protocols for In Vitro Antibacterial Assay of Tridecaptin Aα

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tridecaptin Aα is a linear non-ribosomal lipopeptide with potent and selective activity against Gram-negative bacteria.[1][2] Its mechanism of action involves a high-affinity binding to the peptidoglycan precursor Lipid II on the inner membrane of Gram-negative bacteria, leading to the disruption of the proton motive force.[3][4][5] This unique mechanism makes it a promising candidate for combating multidrug-resistant Gram-negative pathogens.

These application notes provide a detailed protocol for determining the in vitro antibacterial activity of Tridecaptin Aα using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). Additionally, it summarizes reported MIC values and outlines the key steps in its mechanism of action and the experimental workflow.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Tridecaptin Aα and its Analogs

The following table summarizes the MIC values of Tridecaptin Aα and its synthetic analog, Oct-TriA1, against various Gram-negative bacteria as reported in the literature. The broth microdilution assay is the standard method for determining these values.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Tridecaptin A1 | Escherichia coli | 3.13 | [1] |

| Tridecaptin A1 | Escherichia coli | 6.25 | [6] |

| Oct-TriA1 | Escherichia coli ATCC 25922 | 6.25 | [7] |

| Oct-TriA1 | Klebsiella pneumoniae (Carbapenemase-producing) | 6.25 | [8] |

| Oct-TriA1 | Acinetobacter baumannii (Carbapenemase-producing) | 25 | [8] |

| Oct-TriA1 | Enterobacter cloacae | 6.25 | [8] |

| Tridecaptin B1 | Escherichia coli ATCC 25922 | 6.25 | [7] |

| Tridecaptin B1 | Salmonella enterica ATCC 13311 | 3.13 | [7] |

| Tridecaptin B1 | Pseudomonas aeruginosa ATCC 27853 | 12.5 | [7] |

| Tridecaptin M | Escherichia coli (polymyxin-resistant) | 2-8 | [9] |

| Tridecaptin M | Klebsiella pneumoniae (polymyxin-resistant) | 2-8 | [9] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods with modifications specifically for cationic antimicrobial peptides like Tridecaptin Aα to ensure accurate and reproducible results.

Materials:

-

Tridecaptin Aα (or its analogs)

-

Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae, A. baumannii)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well polypropylene microtiter plates (low-binding)

-

Sterile polypropylene tubes

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)

-

Bacterial incubator (37°C)

-

Spectrophotometer or microplate reader (600 nm)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select a single colony of the test bacterium and inoculate it into 5 mL of CAMHB.

-

Incubate overnight at 37°C with shaking (180 rpm).

-

Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL. Verify the concentration by plating serial dilutions on agar plates.

-

-

Preparation of Tridecaptin Aα Dilutions:

-

Due to the cationic nature of Tridecaptin Aα, which can lead to binding to standard polystyrene plates, all dilutions should be performed in polypropylene tubes and plates.[3][5][10]

-

Prepare a stock solution of Tridecaptin Aα in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in water).

-

Perform serial two-fold dilutions of Tridecaptin Aα in 0.01% acetic acid with 0.2% BSA to prevent the peptide from adhering to the plasticware.[10]

-

-

Assay Setup:

-

In a 96-well polypropylene microtiter plate, add 100 µL of the appropriate Tridecaptin Aα dilution to each well.

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of 2.5 x 105 CFU/mL.

-

Include the following controls on each plate:

-

Positive Control: Wells containing 100 µL of bacterial inoculum and 100 µL of CAMHB without Tridecaptin Aα.

-

Negative Control (Sterility Control): Wells containing 200 µL of CAMHB only.

-

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of Tridecaptin Aα at which there is no visible growth of bacteria.

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Visualizations

Mechanism of Action of Tridecaptin Aα

Caption: Mechanism of action of Tridecaptin Aα against Gram-negative bacteria.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the MIC of Tridecaptin Aα.

References

- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

Determining the Minimum Inhibitory Concentration (MIC) of Tridecaptin Aα

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecaptin Aα is a member of the tridecaptin family, a group of linear non-ribosomal lipopeptides that exhibit potent and selective antimicrobial activity against Gram-negative bacteria.[1][2][3] The unique mechanism of action of tridecaptins involves binding to the lipid II component of the bacterial cell wall precursor on the inner membrane, leading to the disruption of the proton motive force.[1][2][4] This targeted action makes tridecaptins a promising class of antibiotics for combating multidrug-resistant Gram-negative pathogens. Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of any new antimicrobial agent. This document provides a detailed protocol for determining the MIC of tridecaptin Aα using the broth microdilution method, adapted for cationic antimicrobial peptides.

Signaling Pathway of Tridecaptin Aα

The bactericidal activity of Tridecaptin Aα is initiated by its interaction with the outer membrane of Gram-negative bacteria, followed by translocation into the periplasm where it engages with its target, Lipid II, on the inner membrane. This interaction disrupts the proton motive force, ultimately leading to cell death.

Caption: Mechanism of action of Tridecaptin Aα against Gram-negative bacteria.

Quantitative Data: MIC of Tridecaptin Aα and Analogues

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of tridecaptin A1 and its synthetic analogue, Oct-TriA1, against various Gram-negative bacteria as reported in the literature. These values are typically determined using the broth microdilution method.

| Peptide | Organism | Strain | MIC (µg/mL) | Reference |

| Tridecaptin A1 | Escherichia coli | NCTC 12241 | 3.13 | [1] |

| Tridecaptin A1 | Escherichia coli | ATCC 25922 | 6.25 | [4] |

| Oct-TriA1 | Escherichia coli | NCTC 12241 | 3.13 | [1] |

| Oct-TriA1 | Klebsiella pneumoniae | (Carbapenemase-producing) | 6.25 | [5] |

| Oct-TriA1 | Enterobacter cloacae | (Carbapenemase-producing) | 6.25 | [5] |

| Oct-TriA1 | Acinetobacter baumannii | (Carbapenemase-producing) | 25 | [5] |

| TriM1 | Klebsiella pneumoniae | (Extensively drug-resistant) | 2 | [1] |

| TriB1 | Klebsiella pneumoniae | (MDR) | 3.13–6.25 | [1] |

Experimental Protocol: Broth Microdilution MIC Assay for Tridecaptin Aα

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides to minimize non-specific binding.[6][7][8]

Materials:

-

Tridecaptin Aα (lyophilized powder)

-

Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well polypropylene microtiter plates (non-treated surface)[6][7]

-

Sterile polypropylene tubes

-

Sterile, pyrogen-free water

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) (optional, for peptide dilution)[7]

-

Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Spectrophotometer or microplate reader

-

Incubator (35-37°C)

Procedure:

-

Preparation of Tridecaptin Aα Stock Solution:

-

Aseptically weigh a precise amount of lyophilized Tridecaptin Aα.

-

Reconstitute the peptide in sterile, pyrogen-free water to create a high-concentration stock solution (e.g., 1280 µg/mL). Store at -80°C for long-term storage.[6]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (streaked for single colonies), select 3-5 colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][8]

-

-

Preparation of Peptide Dilutions in the Microtiter Plate:

-

In a 96-well polypropylene microtiter plate, perform serial two-fold dilutions of the Tridecaptin Aα stock solution in CAMHB.

-

The final volume in each well before adding the bacterial inoculum should be 50 µL.

-

The typical concentration range to test is 64 µg/mL to 0.125 µg/mL.

-

Include a growth control well (containing only CAMHB and bacteria) and a sterility control well (containing only CAMHB).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

-

Cover the plate and incubate at 37°C for 18-24 hours.[7]

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of Tridecaptin Aα that completely inhibits visible growth of the organism.[8]

-

Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of Tridecaptin Aα.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 8. journals.asm.org [journals.asm.org]

Therapeutic Potential of Tridecaptin Aα for Treating Gram-Negative Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecaptin Aα is a member of the tridecaptin class of non-ribosomal lipopeptides that exhibit potent and selective antimicrobial activity against Gram-negative bacteria.[1][2] Amid the growing threat of antimicrobial resistance, particularly among critical Gram-negative pathogens, tridecaptins have emerged as a promising class of therapeutic agents. Their unique mechanism of action, which involves targeting the bacterial cell wall precursor Lipid II and disrupting the proton motive force, offers a potential solution to combat multidrug-resistant (MDR) strains.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of tridecaptin Aα and its analogs, intended to guide researchers in the preclinical development of these novel antimicrobial agents.

Mechanism of Action

Tridecaptin Aα exerts its bactericidal effect through a multi-step process that targets the integrity of the Gram-negative cell envelope.[1][3]

-

Outer Membrane Interaction: The peptide initially interacts with the lipopolysaccharide (LPS) layer of the outer membrane.[1]

-

Translocation to the Periplasm: Following this interaction, tridecaptin Aα translocates across the outer membrane into the periplasmic space.

-

Inner Membrane Targeting: In the periplasm, the peptide selectively binds to the Gram-negative variant of Lipid II, a crucial precursor for peptidoglycan synthesis, located on the outer leaflet of the inner membrane.[3][4]

-

Disruption of Proton Motive Force: This binding event disrupts the proton motive force across the inner membrane, leading to a collapse of the transmembrane potential and ultimately, cell death.[3][4] Notably, this mechanism does not involve significant membrane depolarization or pore formation.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of tridecaptin analogs against various Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tridecaptin Analogs

| Compound | Organism | Strain Information | MIC (µg/mL) | Reference |

| Tridecaptin A₁ | Escherichia coli | NCTC 12241 | 3.13 | [1] |

| Oct-TriA₁ | Escherichia coli | NCTC 12241 | Potent activity | [1] |